molecular formula C16H18ClFN4O3S B2593356 3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide CAS No. 1203243-01-9

3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

Katalognummer: B2593356
CAS-Nummer: 1203243-01-9
Molekulargewicht: 400.85
InChI-Schlüssel: SVRSTKIGSWYUTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This sulfonamide derivative features a 3-chloro-4-fluorobenzenesulfonamide core linked via an ethyloxy bridge to a 6-(pyrrolidin-1-yl)pyrimidin-4-yl moiety.

Eigenschaften

IUPAC Name

3-chloro-4-fluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O3S/c17-13-9-12(3-4-14(13)18)26(23,24)21-5-8-25-16-10-15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11,21H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRSTKIGSWYUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-N-(2-((6-(pyrrolidin

Biologische Aktivität

3-Chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into key functional groups:

  • Chloro and Fluoro Substituents : These halogens often enhance biological activity by increasing lipophilicity and altering electronic properties.
  • Pyrrolidine and Pyrimidine Moieties : These nitrogen-containing rings are commonly found in bioactive compounds and contribute to the interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit various kinases involved in cancer progression. The presence of the pyrrolidine ring may enhance binding affinity to targets such as epidermal growth factor receptors (EGFR), which are crucial in many cancers.

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetIC50 (µM)Reference
Compound AEGFR0.5
Compound BPDGFR0.8
Compound CKIT1.2

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting that the target compound may also possess antimicrobial activity.

Case Study: Antimicrobial Testing
In a study evaluating the antibacterial properties of sulfonamides, derivatives similar to the target compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the bacterial strain tested .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Halogen Substitution : The presence of halogens (Cl and F) can enhance potency by improving binding interactions with target proteins.
  • Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure may lead to changes in pharmacokinetic properties and receptor selectivity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that the presence of electron-withdrawing groups enhances the anticancer properties of related compounds by improving their interaction with target kinases.

Case Study: FLT3 Inhibition
A notable study demonstrated that derivatives of this compound selectively inhibit FLT3 kinase, which is implicated in acute myeloid leukemia (AML). The compound displayed an IC50 value of 0.072 µM against MV4-11 cells (FLT3/ITD mutation), indicating strong anticancer activity. The mechanism involves cell cycle arrest at the G0/G1 phase, highlighting its potential as a targeted therapy for AML .

CompoundIC50 (µM)TargetMechanism of Action
Compound A0.072FLT3Cell cycle arrest
Compound B0.87Abl1Apoptosis induction

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor, which is crucial in regulating various cellular processes. It has been noted for its ability to inhibit c-Src and Abl kinases, both of which are involved in cancer progression.

Case Study: c-Src and Abl Kinase Inhibition
In vitro studies revealed that modifications to the pyrrolidine moiety enhance cytotoxicity against T315I mutant KCL-22 cells, with IC50 values observed in the sub-micromolar range. This suggests that the compound could be effective against resistant forms of leukemia .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. Preliminary studies have indicated that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.

Analyse Chemischer Reaktionen

Sulfonamide Bond Reactivity

The benzenesulfonamide group participates in acid/base-mediated hydrolysis and nucleophilic substitution:

Reaction TypeConditionsProducts/IntermediatesSource Reference
Hydrolysis6M HCl, reflux (4–6 hrs)Free amine + benzenesulfonic acid
Alkylation/AcylationR-X or RCOCl in pyridine/DMFN-alkylated/acylated derivatives

Key observations:

  • The sulfonamide bond remains stable under mild acidic/basic conditions but cleaves under prolonged strong acid treatment.

  • N-Alkylation reactions proceed efficiently with alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

Aromatic Substitution Reactions

The chloro and fluoro groups on the benzene ring exhibit distinct reactivity in electrophilic/nucleophilic processes:

Chloro Group Reactivity

ReactionReagents/ConditionsYield (%)Selectivity NotesSource Reference
Nucleophilic SubstitutionNaN₃, DMSO, 120°C (12 hrs)78Para-fluoro directs incoming
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃65–82Retains sulfonamide integrity

Fluoro Group Reactivity

Fluorine exhibits limited participation in direct substitution but influences electronic effects:

  • Electron-withdrawing nature activates para/meta positions for electrophilic attack (e.g., nitration requires fuming HNO₃/H₂SO₄ at 0°C) .

Ethyloxy Linker Modifications

The ethyloxy chain (-O-CH₂-CH₂-) undergoes oxidation and cleavage:

ReactionConditionsProductsSource Reference
Oxidation (CrO₃/H₂SO₄)Jones reagent, 0°C (2 hrs)Ketone intermediate
Cleavage (HI)48% HI, reflux (8 hrs)Phenol + iodoethane byproducts

Pyrimidine-Pyrrolidine Functionalization

The 6-(pyrrolidin-1-yl)pyrimidin-4-yl group participates in:

Pyrimidine Ring Reactions

ReactionConditionsOutcomeSource Reference
AminationNH₃, CuI, 100°C (24 hrs)4-Amino-pyrimidine derivative
HalogenationNBS, CCl₄, hv (6 hrs)Brominated at C2/C5 positions

Pyrrolidine Modifications

  • Reductive amination with ketones/aldehydes (NaBH(OAc)₃, CH₂Cl₂) yields N-alkylated pyrrolidines .

  • Oxidation (mCPBA) forms pyrrolidine N-oxide, enhancing solubility .

Stability and Degradation Pathways

Critical stability data under stress conditions:

ConditionDegradation PathwayHalf-Life (25°C)Source Reference
pH 1.2 (HCl)Sulfonamide hydrolysis48 hrs
pH 10.0 (NaOH)Ether cleavage + ring oxidation12 hrs
UV light (254 nm)Pyrimidine ring decomposition6 hrs

Synthetic Optimization Insights

  • Sulfonylation Efficiency : Reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethylamine in pyridine achieves >90% yield .

  • Purification : Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) resolves diastereomers with >98% purity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzenesulfonamide (13p)

  • Key Structural Differences: Benzene substitution: 2-chloro-4-fluoro vs. 3-chloro-4-fluoro in the target compound. Positional isomerism may influence steric interactions in target binding. Pyrimidine substituent: Contains a trifluoromethyl-dihydropyrimidinone group instead of a pyrrolidine-linked pyrimidine. Linker: A piperidinyl group replaces the ethyloxy bridge, altering solubility and conformational flexibility.
  • Biological Activity : Reported as a herbicidal agent, suggesting sulfonamide-pyrimidine hybrids may have agrochemical applications .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)

  • Key Structural Differences: Core scaffold: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system vs. a simple pyrimidine in the target compound. Substituents: Fluorinated benzamide group instead of benzenesulfonamide, which may reduce acidity and alter target selectivity. Physical Properties: Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest higher crystallinity compared to the target compound (data unavailable) .

General Trends in Sulfonamide-Pyrimidine Hybrids

  • Substitution Patterns: Halogen position: Meta-substitution (3-Cl) in the target compound may improve steric complementarity in enzyme active sites compared to ortho-substituted analogs like 13p . Heterocyclic moieties: Pyrrolidine (target) vs. piperidine (13p) or chromenone (Example 53) affects basicity and solubility. Pyrrolidine’s smaller ring size may enhance membrane permeability.
  • Functional Groups :
    • Sulfonamide vs. benzamide : Sulfonamide’s strong electron-withdrawing nature could increase binding affinity to ATP pockets in kinases or herbicides .

Data Table: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Benzene Substituents Heterocyclic Core Melting Point (°C) Reported Activity
Target Compound Not reported 3-Cl, 4-F 6-(pyrrolidin-1-yl)pyrimidine Not reported Not reported
13p () Not reported 2-Cl, 4-F Dihydropyrimidinone Not reported Herbicidal
Example 53 () 589.1 2-F Pyrazolo[3,4-d]pyrimidine 175–178 Not reported

Research Implications and Limitations

  • Evidence Gaps: No explicit biological or physicochemical data for the target compound were found in the provided sources. Further studies on its enzyme inhibition profile, logP, and pharmacokinetics are needed.
  • Patent Context : highlights the pharmaceutical industry’s interest in sulfonamide-pyrimidine hybrids, particularly for kinase inhibition or anticancer applications .

Q & A

Q. What are efficient synthetic routes for 3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : A stepwise approach is recommended:

Sulfonamide Core Synthesis : React 3-chloro-4-fluorobenzenesulfonyl chloride with 2-aminoethanol to form the sulfonamide intermediate. Purify via recrystallization (ethanol/water) .

Pyrimidine Coupling : Use Mitsunobu conditions (DIAD, PPh3) to couple the intermediate with 6-(pyrrolidin-1-yl)pyrimidin-4-ol. Monitor reaction progress via TLC (Rf ≈ 0.4 in methanol:toluene, 1:4) .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC (≥98% purity).

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
1EtOH/H2O, 80°C75–8590–95
2DIAD, PPh3, THF, 0°C→RT60–7085–90

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the sulfonamide-pyrimidine linkage and confirm stereochemistry (e.g., C–S bond length: ~1.76 Å; torsion angles: ±5° deviations) .
  • NMR : Use <sup>19</sup>F NMR to verify fluoro-substituent position (δ ≈ -110 ppm for aromatic F) and <sup>1</sup>H NMR for pyrrolidinyl protons (δ 1.8–2.1 ppm, multiplet) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error.

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :
  • Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based kinase inhibitors. Use ATP-competitive assays (IC50 determination) .
  • Enzyme-Linked Assays : Test sulfonamide’s role in carbonic anhydrase inhibition via stopped-flow CO2 hydration method (pH 7.4, 25°C) .

Advanced Research Questions

Q. What strategies are effective for rational design of analogs with improved metabolic stability?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute pyrrolidinyl with morpholine (log<em>P</em> reduction by ~0.5) to enhance solubility .
  • Trifluoromethyl Addition : Introduce CF3 at the pyrimidine 5-position to increase metabolic stability (t1/2 improvement by 2–3× in microsomal assays) .
  • Prodrug Approach : Mask sulfonamide as a pivaloyloxymethyl ester to improve oral bioavailability .

Q. How can contradictory activity data (e.g., IC50 variability across studies) be resolved?

  • Methodological Answer :
  • Standardized Assay Conditions : Control pH (7.4 ± 0.1), ionic strength (150 mM NaCl), and ATP concentration (1 mM for kinase assays) .
  • Orthogonal Validation : Confirm IC50 using SPR (surface plasmon resonance) for binding affinity (KD ≈ 10–100 nM) and cellular assays (e.g., proliferation inhibition in HeLa cells) .

Q. What computational methods predict binding modes and selectivity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (PDB: 4HJO for EGFR). Prioritize poses with sulfonamide oxygen forming H-bonds to hinge region .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess pyrrolidinyl-pyrimidine flexibility and ligand-protein stability (RMSD <2.0 Å) .

Data Contradiction Analysis

Case Study : Discrepancies in reported IC50 values for kinase inhibition.

  • Root Cause : Variations in assay buffer composition (e.g., Mg<sup>2+</sup> concentration affecting ATP binding).
  • Resolution : Re-test under uniform conditions (10 mM MgCl2, 1 mM ATP) and validate with ITC (isothermal titration calorimetry) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.